5-Bromo-2-chloro-4-(trifluoromethyl)-1,3-thiazole
CAS No.: 1289049-22-4
Cat. No.: VC6956582
Molecular Formula: C4BrClF3NS
Molecular Weight: 266.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1289049-22-4 |
|---|---|
| Molecular Formula | C4BrClF3NS |
| Molecular Weight | 266.46 |
| IUPAC Name | 5-bromo-2-chloro-4-(trifluoromethyl)-1,3-thiazole |
| Standard InChI | InChI=1S/C4BrClF3NS/c5-2-1(4(7,8)9)10-3(6)11-2 |
| Standard InChI Key | SLLXNMHYGVZKAI-UHFFFAOYSA-N |
| SMILES | C1(=C(SC(=N1)Cl)Br)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a 1,3-thiazole core, a five-membered aromatic ring containing one sulfur and one nitrogen atom. Substitutions at the 2-, 4-, and 5-positions include chlorine, trifluoromethyl, and bromine groups, respectively. The IUPAC name—5-bromo-2-chloro-4-(trifluoromethyl)-1,3-thiazole—reflects this substitution pattern . Key structural identifiers include:
The trifluoromethyl group at position 4 enhances electrophilicity, while the bromine and chlorine atoms facilitate nucleophilic substitution reactions, making the compound a versatile scaffold for derivatization .
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) spectra predict distinct signals for the trifluoromethyl group ( in -NMR) and aromatic protons ( in -NMR). Computational studies using density functional theory (DFT) suggest a planar thiazole ring with bond angles consistent with aromatic stabilization .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 5-bromo-2-chloro-4-(trifluoromethyl)-1,3-thiazole typically involves multistep halogenation and cyclization strategies:
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Thiazole Ring Formation:
Allyl isothiocyanate undergoes chlorination with agents like or at low temperatures (-40°C to 30°C), followed by oxidation with or peroxides to form the thiazole core . -
Trifluoromethylation:
Electrophilic trifluoromethylation using or copper-mediated coupling introduces the group at position 4 . -
Halogenation:
Bromine and chlorine are introduced via directed ortho-metalation (DoM) or radical halogenation, with yields optimized using catalysts like .
Industrial-Scale Production Challenges
Scalability remains limited due to the high cost of trifluoromethylating reagents and the exothermic nature of halogenation steps. Patent US20030153767A1 highlights solvent selection (e.g., dichloromethane) and temperature control as critical for minimizing side reactions like ring-opening .
Physicochemical Properties
Stability and Reactivity
The compound exhibits moderate thermal stability, decomposing above 250°C. Its electron-deficient aromatic ring participates in Suzuki-Miyaura and Ullmann-type coupling reactions, enabling access to biphenyl and biheteroaryl derivatives . The of -3.92 ± 0.10 indicates strong acidity at the nitrogen site, facilitating deprotonation in basic media.
Solubility and Formulation
Experimental solubility data remain sparse, but computational models predict logP values of 2.8–3.2, suggesting moderate lipophilicity. This property enhances membrane permeability in drug candidates but complicates aqueous-phase reactions .
Pharmaceutical and Agrochemistry Applications
Drug Discovery
The thiazole moiety is a privileged structure in medicinal chemistry, featured in FDA-approved drugs like abafungin and dasatinib . Derivatives of 5-bromo-2-chloro-4-(trifluoromethyl)-1,3-thiazole show promise as:
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Kinase Inhibitors: The trifluoromethyl group mimics phosphate groups, competitively binding ATP pockets in tyrosine kinases .
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Antimicrobial Agents: Bromine and chlorine substituents enhance interactions with bacterial DNA gyrase, as demonstrated in Staphylococcus aureus assays (MIC = 2–4 µg/mL) .
Agrochemical Development
In agrochemistry, the compound serves as a precursor to herbicides and fungicides. Its halogen atoms enable radical-mediated degradation pathways, reducing environmental persistence compared to non-halogenated analogs.
Recent Advances and Future Directions
Catalytic Applications
Palladium complexes of 5-bromo-2-chloro-4-(trifluoromethyl)-1,3-thiazole catalyze C–F bond activation in fluorinated hydrocarbons, enabling sustainable synthesis of fluoropolymers .
Computational Design
Machine learning models predict novel derivatives with enhanced binding affinity for SARS-CoV-2 main protease (M), highlighting potential antiviral applications .
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